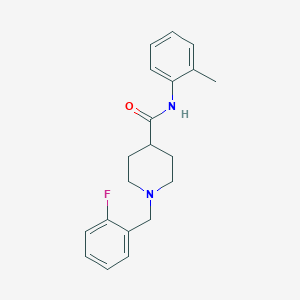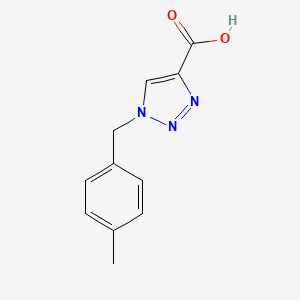![molecular formula C22H16ClN3O3 B5210970 3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4'-chloro-4-biphenylyl)hydrazone]](/img/structure/B5210970.png)
3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4'-chloro-4-biphenylyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4'-chloro-4-biphenylyl)hydrazone] is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as MI-219 and belongs to the class of compounds known as isoxazolines. MI-219 has been extensively studied for its ability to inhibit the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53.
作用機序
The mechanism of action of MI-219 involves the inhibition of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. MDM2 binds to p53 and promotes its degradation, thereby inhibiting its activity. MI-219 binds to the p53-binding pocket of MDM2, thereby preventing its interaction with p53. This leads to an increase in the levels of p53, which in turn leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-219 has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. MI-219 has also been shown to inhibit the growth and proliferation of cancer cells. In addition, the compound has been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and growing.
実験室実験の利点と制限
One of the main advantages of MI-219 is its ability to inhibit the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. This makes it a promising therapeutic agent for the treatment of various types of cancer. However, there are also some limitations associated with the use of MI-219 in lab experiments. The compound is relatively unstable and has a short half-life, which makes it difficult to study its effects over a longer period of time. In addition, MI-219 is highly insoluble in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions that can be explored in the study of MI-219. One potential direction is the development of more stable and soluble analogs of MI-219 that can be used in vivo. Another potential direction is the investigation of the effects of MI-219 on other signaling pathways that are involved in cancer progression. Finally, the use of MI-219 in combination with other chemotherapeutic agents could be explored as a potential treatment strategy for cancer.
合成法
The synthesis of MI-219 involves the reaction of 3-(4-methoxyphenyl)-4,5-isoxazoledione with 4-[(4'-chloro-4-biphenylyl)hydrazono] acetic acid in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain MI-219 in its pure form.
科学的研究の応用
MI-219 has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer. The compound has been shown to inhibit the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. This leads to an increase in the levels of p53, which in turn leads to the induction of apoptosis in cancer cells. MI-219 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy.
特性
IUPAC Name |
4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-19-12-6-16(7-13-19)20-21(22(27)29-26-20)25-24-18-10-4-15(5-11-18)14-2-8-17(23)9-3-14/h2-13,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFCVRYEMMBLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)ON2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(4-chlorophenyl)phenyl]diazenyl]-3-(4-methoxyphenyl)-2H-1,2-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5210892.png)
![2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5210898.png)
![2,4-dinitro-1-[(4-phenyl-3-butyn-1-yl)oxy]benzene](/img/structure/B5210920.png)
![8-(1-benzofuran-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5210926.png)
![4-methoxy-N-{1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5210934.png)
![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5210938.png)

![N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide](/img/structure/B5210949.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-cyclopropyl-4-(4-methoxyphenyl)nicotinonitrile](/img/structure/B5210957.png)
![5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5210963.png)

![1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5210978.png)

![2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B5210992.png)